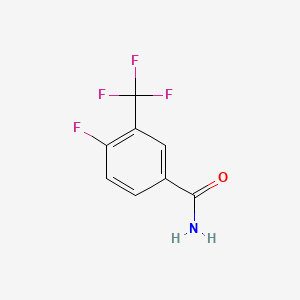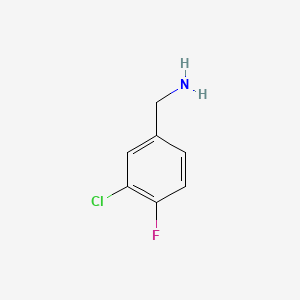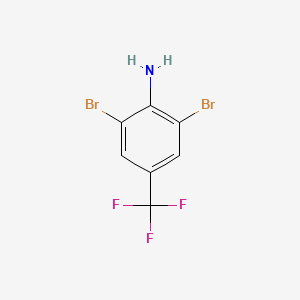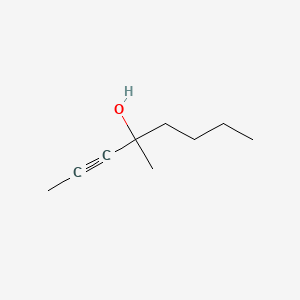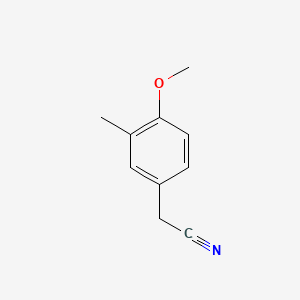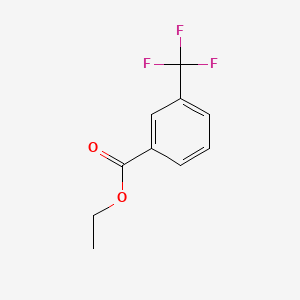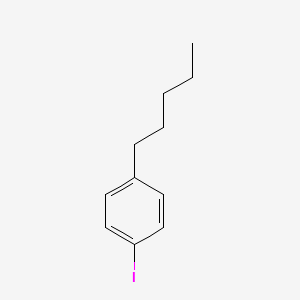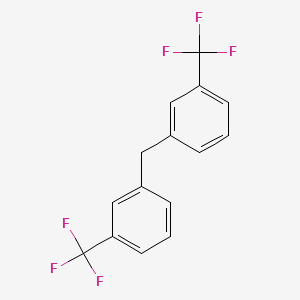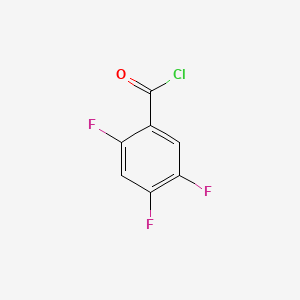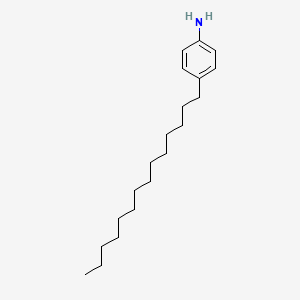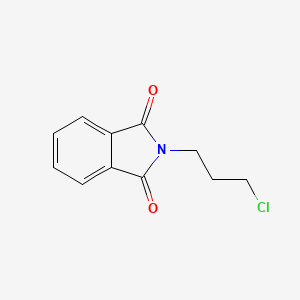
2-(3-chloropropyl)-1H-isoindole-1,3(2H)-dione
概要
説明
“2-(3-chloropropyl)-1H-isoindole-1,3(2H)-dione” is a chemical compound that likely contains an isoindole group, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in many fields, including pharmaceuticals, agrochemicals, and materials science .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For example, Fourier transform near infrared (FTNIR) spectroscopy combined with the partial least squares (PLS) model were successfully applied to study the hydrolysis kinetics of methoxysilane coupling agents .
科学的研究の応用
Synthesis of Derivatives
2-(3-chloropropyl)-1H-isoindole-1,3(2H)-dione and its derivatives have been a focal point in chemical synthesis research. For example, Tan et al. (2016) developed a method for synthesizing hexahydro-1H-isoindole-1,3(2H)-dione derivatives from 3-sulfolene. This process involved epoxidation and subsequent reaction with nucleophiles, yielding amino and triazole derivatives, as well as hydroxyl analogs (Tan et al., 2016).
Anticancer Activity
A significant area of research involving isoindole-1,3(2H)-dione derivatives is their potential in cancer treatment. Tan et al. (2020) investigated the anticancer activities of these compounds, finding variations depending on the substituents attached. They found that certain isoindole-1,3(2H)-dione compounds containing tert-butyldiphenylsilyl ether and azido groups showed higher anticancer activity against HeLa, C6, and A549 cancer cell lines compared to traditional agents like 5-fluorouracil (Tan et al., 2020).
Crystallographic Analysis
Crystallographic studies are also essential for understanding the structural aspects of these compounds. Tariq et al. (2010) described the crystal structure of 2-(2,3-Dimethylphenyl)-1H-isoindole-1,3(2H)-dione, highlighting the planarity and orientation of the molecular groups and their intermolecular interactions, which are crucial for understanding the compound's physical properties and reactivity (Tariq et al., 2010).
Xanthine Oxidase Inhibitor Properties
Isoindole-1,3(2H)-dione derivatives have been evaluated for their potential as xanthine oxidase inhibitors. Gunduğdu et al. (2020) synthesized derivatives and investigated their inhibition of xanthine oxidase, finding that certain derivatives showed significant inhibitory activity. This research provides insights into the therapeutic potential of these compounds in conditions where xanthine oxidase is a factor (Gunduğdu et al., 2020).
Optical Properties
The optical properties of isoindole-1,3(2H)-dione compounds have also been a subject of study. For instance, Tan et al. (2018) explored these properties, including absorbance, transmittance, and refractive index, which are critical for potential applications in materials science and photonics (Tan et al., 2018).
Safety And Hazards
The safety and hazards of a compound depend on its specific properties. For example, (3-Chloropropyl)trimethoxysilane, a compound that also contains a chloropropyl group, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It’s combustible, can cause skin and eye irritation, and is suspected of causing cancer .
特性
IUPAC Name |
2-(3-chloropropyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c12-6-3-7-13-10(14)8-4-1-2-5-9(8)11(13)15/h1-2,4-5H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOGOQMFQWNJNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90288633 | |
| Record name | 2-(3-Chloropropyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90288633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chloropropyl)-1H-isoindole-1,3(2H)-dione | |
CAS RN |
42251-84-3 | |
| Record name | 42251-84-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57007 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(3-Chloropropyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90288633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

